![molecular formula C14H14O5 B2876361 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid CAS No. 843638-34-6](/img/structure/B2876361.png)

2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

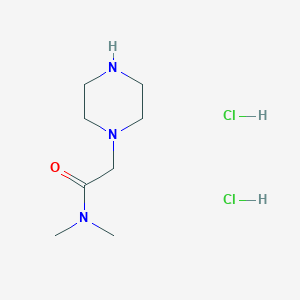

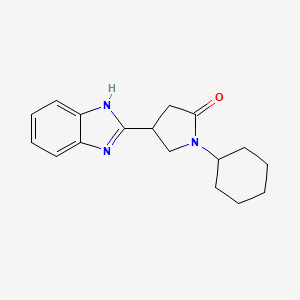

The compound “2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid” is a chemical compound with the molecular weight of 262.26 . The IUPAC name of this compound is 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14O5/c1-7-6-12(15)19-13-8(2)11(5-4-10(7)13)18-9(3)14(16)17/h4-6,9H,1-3H3,(H,16,17) . This code provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 262.26 . Unfortunately, other physical and chemical properties such as density, boiling point, and melting point were not available in the sources I found .Scientific Research Applications

Multicomponent Synthesis

Multicomponent reactions represent an advanced approach in organic synthesis, providing an efficient, economical, and eco-friendly route to various biologically active compounds. The synthesis of previously unknown compounds, such as 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acids, demonstrates the utility of dimethyl sulfoxide (DMSO) in facilitating reactions at room temperature. This approach not only underscores the synthesis of novel compounds but also highlights the importance of using environmentally benign solvents in organic synthesis (Ryzhkova et al., 2021).

Photochromic Behavior of Compounds

The study of photochromic compounds, such as spiropyrans, reveals significant differences in their structural and photochromic behaviors. The comparison between different spiropyrans in open and closed forms, investigated through crystallography, NMR, and IR spectra, provides insights into their potential applications in optical devices and materials science. The research on these compounds' behavior in solution and solid state under ultraviolet irradiation opens avenues for developing advanced materials with controllable optical properties (Zou et al., 2004).

Catalysis and Molecular Docking

Ionic liquids have been explored as catalysts for the synthesis of (2-amino-3-cyano-4H-chromen-4-yl) phosphonic acid diethyl ester derivatives. This research not only highlights the catalyst's role in achieving high yields and environmental benefits but also explores the potential bioactivity of synthesized compounds through molecular docking studies. Such studies suggest possible applications in developing new anticancer agents, illustrating the intersection of synthetic organic chemistry and pharmacology (Gaikwad et al., 2019).

Antimicrobial Activity

The synthesis of derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide has been linked to antimicrobial activity. By synthesizing a series of new compounds and investigating their structural properties through NMR and IR spectroscopy, researchers have laid the groundwork for developing novel antimicrobial agents. This research exemplifies the potential of chromene derivatives in contributing to new solutions for combating microbial resistance (Čačić et al., 2006).

Synthesis of Bischromones

The synthesis and characterization of bischromones, as well as the exploration of reactions of cyanomethyl esters, highlight the versatility of chromene derivatives in organic synthesis. Such studies provide a foundation for further exploration of chromene-based compounds in synthesizing complex organic molecules with potential applications in various scientific fields (Bevan et al., 1981).

Properties

IUPAC Name |

2-(4,7-dimethyl-2-oxochromen-5-yl)oxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-7-4-10(18-9(3)14(16)17)13-8(2)6-12(15)19-11(13)5-7/h4-6,9H,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBYJHZOUKCMHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OC(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2876281.png)

![7-(4-Chlorophenyl)-2-(trichloromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2876283.png)

![4-Chloro-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2876287.png)

![3-(5-Methoxy-2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate](/img/structure/B2876289.png)

![N-(4-chlorophenyl)-2-{2-[1-(4-nitrophenyl)-4-piperidinylidene]acetyl}-1-hydrazinecarboxamide](/img/structure/B2876296.png)

![N-[[2-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]methyl]prop-2-ynamide](/img/structure/B2876297.png)

![[4-(4-Bromophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone](/img/structure/B2876298.png)

![3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2876300.png)